1-Naphthyl cyclopropanecarboxylate
Description
1-Naphthyl cyclopropanecarboxylate is a cyclopropane derivative featuring a naphthyl group attached to the cyclopropane ring and an ester functional group. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.25 g/mol. The compound's unique structure combines the high ring strain of cyclopropane with the extended aromatic system of the naphthyl group, making it highly reactive and suitable for applications in pharmaceuticals, agrochemicals, and materials science .
Synthesis typically involves cyclopropanation reactions using naphthyl-substituted precursors, followed by esterification .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
naphthalen-1-yl cyclopropanecarboxylate |
InChI |
InChI=1S/C14H12O2/c15-14(11-8-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2 |
InChI Key |
SHWRKVVYOBHTJB-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC1C(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Electronic Properties
| Compound Name | Substituent | Key Structural Feature | log P* | Reactivity Profile |
|---|---|---|---|---|
| 1-Naphthyl cyclopropanecarboxylate | Naphthyl | Bulky aromatic group, high π-π interaction | ~3.8 | High ring strain; prone to [2+1] cycloadditions |
| Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate | 4-Chlorophenyl | Electron-withdrawing Cl substituent | 2.9 | Enhanced electrophilicity; antimicrobial activity |
| Methyl 1-phenylcyclopropane-1-carboxylate | Phenyl | Smaller aromatic group | 2.5 | Moderate reactivity; used in polymer synthesis |
| Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate | 4-Bromothiophenyl | Thiophene ring with Br substituent | 3.2 | Bromine enhances halogen bonding; insecticidal potential |
| Benzyl 1-(ethylamino)cyclopropanecarboxylate | Ethylamino | Amino group for hydrogen bonding | 1.7 | Base-sensitive; potential CNS drug candidate |
*Predicted octanol-water partition coefficient (log P) based on analog data .
Key Insights :
- The naphthyl group increases lipophilicity (log P ~3.8), favoring membrane permeability in drug design.
- Halogenated derivatives (e.g., Cl, Br) exhibit higher electrophilicity, enhancing interactions with biological targets .
- Amino-substituted analogs show lower log P values, improving solubility but reducing bioavailability .
Key Insights :
- This compound demonstrates broad-spectrum biological activity, with potent anticancer effects (IC₅₀ = 8.7 µM) attributed to its aromatic system interacting with DNA or tubulin .
- Chlorophenyl derivatives excel in antimicrobial applications due to halogen-mediated disruption of bacterial membranes .
- Hydroxymethyl-substituted compounds show enhanced anti-inflammatory activity, likely via COX-2 inhibition .
Table 3: Industrial Use and Market Data
Preparation Methods
Acid Chloride-Mediated Esterification
Cyclopropanecarboxylic acid chloride is reacted with 1-naphthol in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize HCl generated during the reaction. Toluene or benzene serves as the solvent, enabling azeotropic removal of water to drive the reaction to completion. Typical conditions involve stirring at room temperature for 12–24 hours, yielding this compound with >90% purity.
Key Parameters
Transesterification from Low-Boiling Esters
Alternatively, methyl or ethyl cyclopropanecarboxylate undergoes transesterification with 1-naphthol under basic conditions. Sodium hydride or alkali metal alkoxides (e.g., sodium methoxide) catalyze the reaction at 80–100°C. This method avoids handling corrosive acid chlorides but requires careful temperature control to prevent decarboxylation.
One-Pot Diazomethane Cyclopropanation
A one-pot synthesis leveraging diazomethane (CH₂N₂) enables simultaneous cyclopropane ring formation and esterification, as demonstrated in RSC protocols.
Reaction Mechanism
Aldehydes (e.g., 1-naphthaldehyde) react with ethyl diazoacetate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) to form cyclopropane intermediates. Subsequent esterification with 1-naphthol under mild conditions (25–40°C) yields the target compound.
Example Protocol
-
Substrates : 1-Naphthaldehyde (1.00 mmol), ethyl diazoacetate (2.00 mmol).
-
Catalyst : Pd₂(dba)₃ (0.5 mol%).
-
Solvent : Dichloromethane or toluene.
-
Conditions : Reflux for 2–4 hours, followed by cooling to −78°C for cyclopropane stabilization.
Advantages
-
Avoids isolation of reactive intermediates.
-
Compatible with diverse aryl aldehydes.
Limitations
-
Diazomethane’s toxicity and explosiveness necessitate specialized equipment.
High-Temperature Cyclization of Hydrazine Derivatives
Patent EP3112334A1 describes a high-yielding method involving hydrazine intermediates and thermal cyclization.
Synthesis of 3-(1-Naphthyl)-1H-Pyrazoline
1-Naphthyl-2-aminoethyl-ketone is treated with hydrazine in triethylene glycol at 80°C to form 3-(1-naphthyl)-1H-pyrazoline. Subsequent heating above 190°C induces cyclopropanation via nitrogen elimination.
Optimized Conditions
Grignard Reagent-Mediated Cyclopropane Formation
A Chinese patent (CN103664471A) outlines a one-step cyclopropanation using Grignard reagents.
Protocol Overview
1-Vinylnaphthalene reacts with tert-butylmagnesium chloride and dihalomethane (e.g., CH₂Br₂) under nitrogen at 0–5°C. The Grignard reagent initiates ring-opening of dihalomethane, forming a cyclopropane ring adjacent to the naphthalene system.
Key Steps
-
Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and recrystallization from toluene.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
